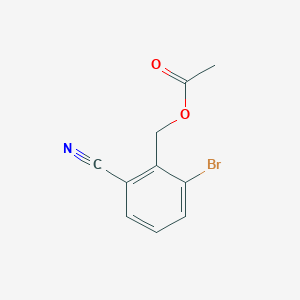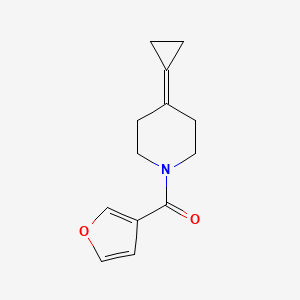![molecular formula C14H11BrFNO B2883471 4-bromo-2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol CAS No. 1232817-88-7](/img/structure/B2883471.png)
4-bromo-2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol is a chemical compound with the molecular formula C14H11BrFNO and a molecular weight of 308.15 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group (a benzene ring with a hydroxyl group), a bromine atom attached to the benzene ring, and a side chain containing a fluorine atom and a methyl group .Wissenschaftliche Forschungsanwendungen
Chemosensors and Metal Complexes
4-Bromo-2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol, and related bromoaniline-based Schiff base chemosensors, have been explored for detecting metal ions. These substances are effective in the selective and notable detection of Cu2+ and Zn2+ ions, leading to the formation of new metal complexes with notable CH...π/π...π stacking interactions. Such complexes are further utilized in the detection of Al3+ and Hg2+ ions via fluorescence quenching. This application has also been extended to construct molecular memory devices, highlighting their multisensoric properties. Additionally, the DNA- and human serum albumin (HSA)-binding efficacies of these complexes have been examined, showing varying degrees of binding abilities and potential for bioanalytical applications (Das et al., 2021).
Structural and Thermal Analyses
Another significant area of research involves the synthesis, structural, and thermal analyses of metal complexes derived from compounds similar to this compound. These studies focus on understanding the coordination geometries of such complexes and their thermal stability. The compounds' interaction with different metals, such as copper and vanadium, and their thermal degradation pathways, provide insights into their potential applications in materials science and catalysis (Takjoo et al., 2013).
Computational Studies
Computational studies, such as density functional theory (DFT) calculations, have been conducted to understand the electronic properties of similar compounds. These studies explore molecular structures, electrostatic potential, atomic charges, and molecular orbital energies. Such research aids in predicting the compound's reactivity, stability, and potential as a ligand in complex formations, which is crucial for designing new materials and pharmaceuticals (Tanak, 2019).
Corrosion Inhibition
These compounds have also been investigated for their corrosion inhibition properties. Studies have shown that certain imines, including those similar to this compound, exhibit significant inhibition effects on the corrosion of metals in acidic environments. This research is particularly relevant for industrial applications where corrosion resistance is vital (Shanbhag et al., 2007).
Anticancer Activity
The potential anticancer activities of these compounds and their metal complexes have been explored. Studies involve synthesizing new ligands and metal complexes and evaluating their biological activities against various cancer cell lines. The results indicate that these complexes could inhibit cancer cell proliferation, making them promising candidates for further investigation in cancer treatment (Al-sahlanee & Al-amery, 2018).
Eigenschaften
IUPAC Name |
4-bromo-2-[(3-fluoro-2-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c1-9-12(16)3-2-4-13(9)17-8-10-7-11(15)5-6-14(10)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCFCIGPQVFKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
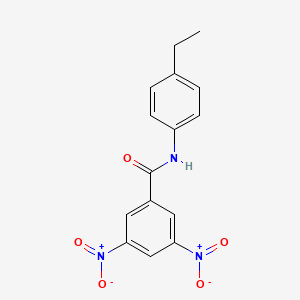
![2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl](/img/structure/B2883390.png)
![2-methyl-4-(phenylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2883391.png)
![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide](/img/structure/B2883394.png)

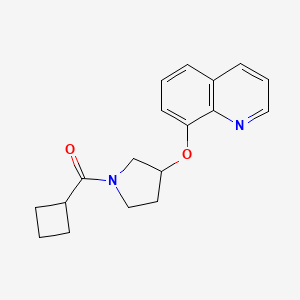
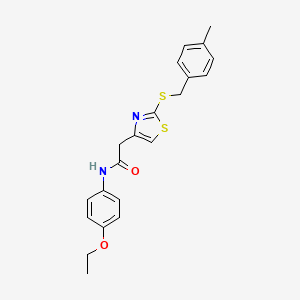

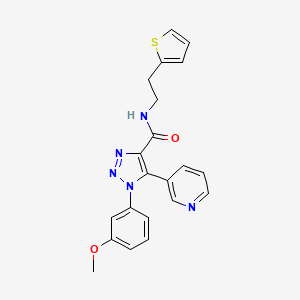
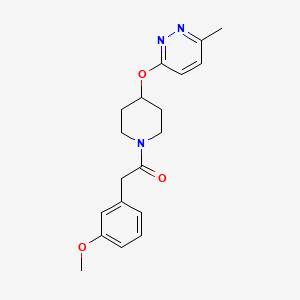
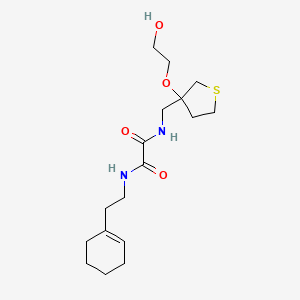
![3-methyl-N-(2-oxothiolan-3-yl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2883408.png)
